molecular formula C17H17N3O5S B2578262 N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide CAS No. 1797160-11-2

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide

Cat. No.: B2578262
CAS No.: 1797160-11-2
M. Wt: 375.4
InChI Key: FTSYQSAGWLNMJZ-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide” is a chemical compound that has been studied for its potential biological activities . It belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . This compound has been identified as a potential inhibitor of BRD4, a protein that plays a key role in the regulation of gene transcription .


Synthesis Analysis

The synthesis of this compound involves multistep reactions from commercially available 2, 4-dimethoxyaniline . The amino group of 2, 4-dimethoxyaniline is protected with acetic anhydride to give a compound, which could be converted to another compound via a Friedel-Crafts reaction in the presence of a Lewis acid of AlCl3 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]isoxazol core with sulfonamides . The isoxazole ring in the structure imparts different activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Friedel-Crafts reaction . The reactions lead to the construction of the isoxazole ring, which is a valuable fragment in the synthesis of this compound .

Scientific Research Applications

Antitumor Activities

Several studies have demonstrated the antitumor potential of compounds structurally related to N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide. For instance, derivatives of benzothiazole sulfonamides have been investigated for their cytotoxic activities against various tumor cell lines. These compounds exhibit considerable anticancer activity due to their ability to interfere with cellular processes such as tubulin polymerization, which is crucial for cell division. The introduction of different heterocyclic rings into the benzothiazole sulfonamide structure has been found to enhance the antitumor activity of these compounds (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015; M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

Antimicrobial Activity

Compounds with structures related to this compound have also been investigated for their antimicrobial properties. N-substituted benzimidazoles, for example, have shown potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating their potential as novel agents for treating bacterial infections (S. Chaudhari et al., 2020).

Enzyme Inhibition

The enzyme inhibitory activity of sulfonamide derivatives, including those similar to this compound, has been extensively studied. These compounds have been found to inhibit various enzymes such as carbonic anhydrases and acetylcholinesterase, which are important for physiological processes like respiration and neurotransmission. This inhibition suggests potential therapeutic applications in conditions like glaucoma, epilepsy, and Alzheimer's disease (K. Kucukoglu et al., 2016).

Properties

IUPAC Name

N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11(21)18-12-7-8-17(24-2)14(9-12)20-26(22,23)10-15-13-5-3-4-6-16(13)25-19-15/h3-9,20H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSYQSAGWLNMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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